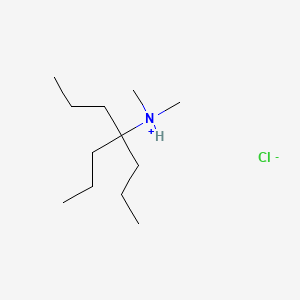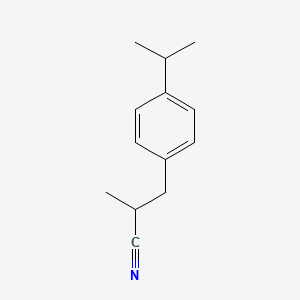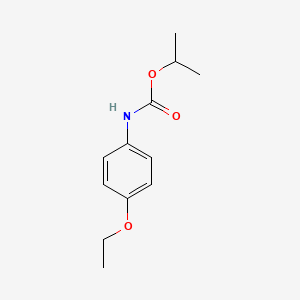
p-Ethoxycarbanilic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Ethoxycarbanilic acid isopropyl ester is an organic compound with the molecular formula C12H17NO3. It is a type of ester, which are compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Ethoxycarbanilic acid isopropyl ester can be synthesized through the esterification of p-ethoxycarbanilic acid with isopropyl alcohol. This reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently. The general reaction can be represented as follows:
p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalystp-Ethoxycarbanilic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
p-Ethoxycarbanilic acid isopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into p-ethoxycarbanilic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
- p-Ethoxycarbanilic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
p-Ethoxycarbanilic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a chemical penetration enhancer.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Ethoxycarbanilic acid isopropyl ester involves its interaction with biological membranes, enhancing the permeability of drugs and other compounds. This is achieved through the modification of lipid and protein structures within the membrane, facilitating the transport of molecules across the membrane barrier.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent and in fragrances.
Uniqueness
p-Ethoxycarbanilic acid isopropyl ester is unique due to its specific chemical structure, which imparts distinct properties such as its ability to act as a chemical penetration enhancer. This makes it particularly valuable in pharmaceutical and cosmetic applications where enhanced permeability is desired.
Propiedades
Número CAS |
73623-14-0 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
KOWRPDYPDOSDRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
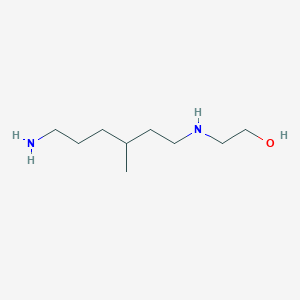
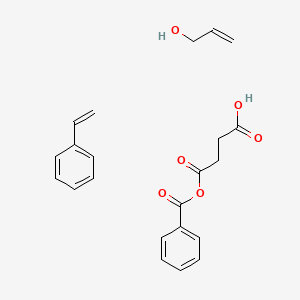
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
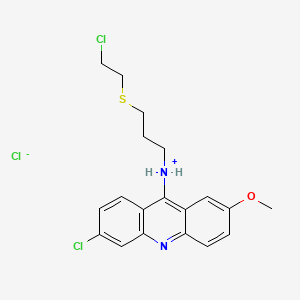
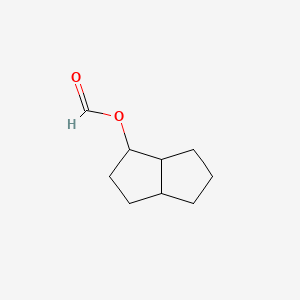
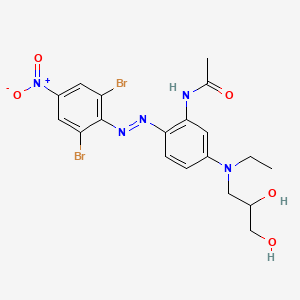
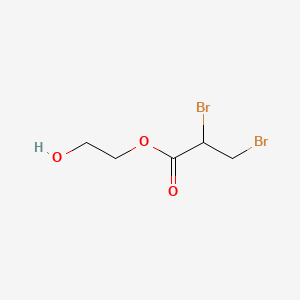

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
